Keratin 18 (272-283)
Description
Properties
sequence |
SQQIEESTTVVT |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Keratin 18 (272-283) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Keratin Compounds
Structural and Functional Comparisons
Keratin 8 (K8)
- Role : K8 is the primary type II keratin partner for K16. Together, they form IFs in simple epithelia.
- Stability : K8/K18 IFs exhibit lower stability compared to epidermal keratin pairs like K5/K13. For example, K8/K18 dissociates at lower urea concentrations (4–5 M) than K5/K14 (6–7 M urea) .
- Functional Redundancy: In K18 knockout mice, K8 persists but fails to form stable filaments unless paired with other type I keratins like tailless K19 .
Keratin 19 (K19)
- Role : K19 is a type I keratin expressed in stratified and simple epithelia. Unlike K18, it lacks a tail domain but compensates functionally in K18-deficient systems.
- Structural Compatibility: In K18 knockout mice, K19 pairs with K8 to form IFs indistinguishable from wild-type K8/K18 filaments by immunoelectron microscopy .
- Expression Dynamics: K19 levels decrease slightly in K18-deficient tissues, whereas K7 (another type I keratin) is nearly absent, highlighting tissue-specific redundancy .
Keratin 7 (K7)
- Role : K7 is a type II keratin often co-expressed with K18 in bile duct and uterine epithelia.
- Regulatory Dependence: K7 expression is drastically reduced in K18 knockout mice, suggesting transcriptional or post-translational crosstalk between K18 and K7 .
Stability and Biochemical Properties
Clinical Relevance
- Breast Cancer: High K18 expression correlates with favorable prognosis, with a 4.5% mortality rate in K18-positive patients vs. 44.6% in K18-negative cohorts .
- Liver Injury: Total K18 (intact and caspase-cleaved fragments) serves as a superior prognostic marker compared to traditional liver enzymes (e.g., AST, ALT) in DILI .
- Compensatory Mechanisms: In K18-deficient tissues, K19 and K20 maintain epithelial integrity, preventing pathologies seen in K8 knockouts (e.g., colorectal hyperplasia) .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for detecting Keratin 18 (272-283) in biological samples, and how can researchers ensure reproducibility?
- Answer: Detection of Keratin 18 (272-283) typically employs immunoassays such as ELISA (e.g., M65 EpiDeath® ELISA) or Western blot using validated antibodies (e.g., anti-Cytokeratin 18 [SQab18102]) . To ensure reproducibility, document experimental conditions meticulously, including antibody dilutions, incubation times, and buffer compositions. For ELISA, include internal controls (e.g., spiked samples) to validate assay performance. Cross-validate results using orthogonal methods, such as mass spectrometry or immunohistochemistry (IHC), to confirm specificity . Reference guidelines for experimental reporting (e.g., Beilstein Journal’s requirements for method details and supplementary data) to enhance transparency .
Q. How can researchers validate the structural integrity of Keratin 18 (272-283) after extraction or synthesis?
- Answer: Structural validation requires a combination of analytical techniques:
- Mass Spectrometry (MS): Confirm molecular weight and peptide sequence.
- FT-IR/NIR Spectroscopy: Analyze secondary structure (e.g., α-helix/β-sheet content) and compare to reference spectra .
- Amino Acid Analysis (AAA): Quantify residue composition to verify purity .
For recombinant or extracted keratin, include thermal stability assays (e.g., differential scanning calorimetry) to assess denaturation profiles. Always report deviations from expected values and contextualize them within prior literature .
Advanced Research Questions
Q. What strategies can resolve discrepancies in Keratin 18 (272-283) quantification across different assays or models?
- Answer: Discrepancies often arise from assay-specific biases (e.g., antibody cross-reactivity) or sample preparation differences. To address this:
- Cross-Platform Calibration: Use standardized reference materials (e.g., recombinant Keratin 18) across assays to normalize measurements .
- Meta-Analysis: Systematically compare data from multiple studies using tools like PRISMA guidelines to identify confounding variables (e.g., tissue type, disease stage) .
- Knockout Controls: Validate antibody specificity in KRT18-null cell lines or tissues to rule off-target binding .
Document all variables in supplementary materials, adhering to journal requirements for data transparency .
Q. How should researchers design a study to assess the prognostic value of Keratin 18 (272-283) in drug-induced liver injury (DILI)?
- Answer: A robust prognostic study requires:
- Cohort Selection: Stratify patients by DILI severity (e.g., Hy’s Law criteria) and include healthy controls .
- Longitudinal Sampling: Collect serial samples to track Keratin 18 dynamics post-drug exposure.
- Multiplex Biomarker Panels: Combine Keratin 18 with other biomarkers (e.g., ALT, caspase-cleaved K18) to improve specificity .
- Statistical Power Analysis: Predefine sample size using pilot data to ensure adequate statistical power. Use multivariate regression to adjust for confounders (e.g., age, comorbidities) .
Follow analytical chemistry reporting standards for clarity in methods and data presentation .
Q. What computational or experimental approaches can elucidate the functional role of Keratin 18 (272-283) in epithelial cell dynamics?
- Answer: Integrate:
- CRISPR/Cas9 Knockdown: Assess cellular phenotypes (e.g., cytoskeletal integrity, apoptosis) in KRT18-edited cell lines .
- Molecular Dynamics (MD) Simulations: Model peptide interactions with binding partners (e.g., keratin-associated proteins) to predict functional motifs .
- Transcriptomic Profiling: Compare gene expression changes in cells expressing wild-type vs. mutated Keratin 18 (272-283) .
Validate findings using in vitro assays (e.g., scratch wound healing) and correlate with clinical data . Publish raw data in repositories to enable replication .
Methodological Best Practices
- Data Contradiction Analysis: When conflicting results arise, perform a root-cause analysis (e.g., reagent lot variability, protocol deviations) and replicate experiments under standardized conditions . Use platforms like Google Scholar to identify consensus or gaps in literature .
- Literature Synthesis: For reviews, prioritize primary sources (e.g., original studies on K18 extraction or biomarker validation) over secondary summaries. Use citation-tracking tools to map influential studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
